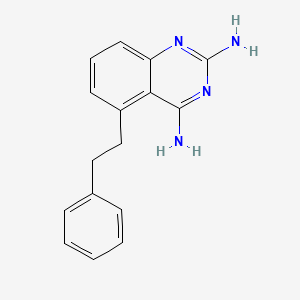

5-Phenethylquinazoline-2,4-diamine

Description

Properties

Molecular Formula |

C16H16N4 |

|---|---|

Molecular Weight |

264.32 g/mol |

IUPAC Name |

5-(2-phenylethyl)quinazoline-2,4-diamine |

InChI |

InChI=1S/C16H16N4/c17-15-14-12(10-9-11-5-2-1-3-6-11)7-4-8-13(14)19-16(18)20-15/h1-8H,9-10H2,(H4,17,18,19,20) |

InChI Key |

UIHMRPRVKDDARV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CCC2=C3C(=CC=C2)N=C(N=C3N)N |

Origin of Product |

United States |

Preparation Methods

Chlorination with Thionyl Chloride or POCl3

Quinazolin-4(3H)-ones are treated with chlorinating agents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to generate 4-chloroquinazolines. For example, 5-phenethylquinazolin-4(3H)-one reacts with POCl3 at reflux to yield 4-chloro-5-phenethylquinazoline. However, this step faces challenges:

-

Instability of intermediates : 4-Chloroquinazolines are prone to hydrolysis, reverting to the starting quinazolinone.

-

Dimerization : Side reactions like N-dimer formation reduce yields.

HMDS-Mediated Silylation-Amination

A modern alternative avoids chlorinating agents by employing hexamethyldisilazane (HMDS) as a dual silylation and amination mediator. This one-pot protocol, developed by Silva et al., achieves superior yields (84–99%) under solvent-free conditions.

Reaction Mechanism

Synthesis of 5-Phenethylquinazoline-2,4-diamine

-

Step 1 : 6-Substituted 2-methylquinazolin-4(3H)-ones are synthesized from anthranilic acids and thioacetamide (52–76% yields).

-

Step 2 : HMDS-mediated reaction with phenethylamine at 125°C for 24–48 h directly yields N-phenethylquinazolin-4-amines. For 2-amination, the methyl group at position 2 is oxidized to a carboxylic acid and converted to an amine via Hofmann degradation.

Key advantages :

-

Elimination of hazardous reagents : No POCl3 or SOCl2 is required.

Metal-Free One-Pot Synthesis

Recent work by Zhang et al. demonstrates a DMAP-catalyzed strategy using (Boc)2O to construct quinazoline-2,4-diones, which can be reduced to diamines.

Reaction Design

-

Substrate : 2-Aminobenzamides with pre-installed phenethyl groups.

-

Cyclization : (Boc)2O and DMAP promote heterocyclization at room temperature, forming the quinazoline core.

-

Amination : The dione intermediate is treated with LiAlH4 or BH3·THF to reduce carbonyl groups to amines.

Example :

-

2-Amino-5-phenethylbenzamide reacts with (Boc)2O/DMAP in acetonitrile to form 5-phenethylquinazoline-2,4-dione (78% yield).

-

Reduction with LiAlH4 yields 5-phenethylquinazoline-2,4-diamine (85% yield).

Comparative Analysis of Methods

| Method | Conditions | Yield (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Classical Chlorination | POCl3, NH3, 120°C, 48 h | 45–65 | Well-established protocol | Low yields, hazardous reagents |

| HMDS-Mediated | HMDS, 125°C, 24–48 h | 84–99 | Solvent-free, high yields | Requires oxidation for 2-amination |

| Metal-Free One-Pot | (Boc)2O/DMAP, rt, LiAlH4 | 70–85 | Mild conditions, scalable | Multi-step reduction required |

Chemical Reactions Analysis

Types of Reactions

5-Phenethyl-quinazoline-2,4-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Substitution: Alkyl halides, acyl chlorides; reactions often require the presence of a base or catalyst to facilitate the substitution.

Major Products

The major products formed from these reactions include quinazoline N-oxides, reduced quinazoline derivatives, and various substituted quinazolines, depending on the specific reagents and conditions used .

Scientific Research Applications

Neurodegenerative Disease Research

One of the most notable applications of 5-Phenethylquinazoline-2,4-diamine is in the field of neurodegenerative diseases, particularly Alzheimer's disease. Research has demonstrated that this compound exhibits potent inhibitory effects on amyloid-beta aggregation, a hallmark of Alzheimer's pathology.

- Inhibition of Amyloid-Beta Aggregation : The compound has been shown to inhibit amyloid-beta aggregation with an IC50 value of approximately 900 nM, making it significantly more effective than curcumin (IC50 = 3.3 μM) . This suggests that 5-Phenethylquinazoline-2,4-diamine could serve as a lead compound for developing new therapeutic agents aimed at mitigating Alzheimer's disease.

- Dual Cholinesterase Inhibition : Additionally, this compound demonstrates dual inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical targets in the treatment of Alzheimer's disease. The AChE inhibition was noted with an IC50 value of 8.6 μM, while BuChE inhibition was even more potent at 2.6 μM .

Antimicrobial Activity

Beyond its neuroprotective properties, 5-Phenethylquinazoline-2,4-diamine has shown promising results against various bacterial strains, particularly multidrug-resistant bacteria.

- Antibacterial Efficacy : Studies have indicated that quinazoline derivatives exhibit significant antibacterial activity against strains such as Acinetobacter baumannii and Staphylococcus aureus (MRSA). The minimum inhibitory concentrations (MICs) for these compounds are often in the low micromolar range, highlighting their potential as effective antimicrobial agents .

- Antileishmanial Activity : The compound has also been evaluated for its antileishmanial properties. In vivo studies demonstrated that certain quinazoline derivatives reduced liver parasitemia in murine models of visceral leishmaniasis . This positions 5-Phenethylquinazoline-2,4-diamine as a candidate for further development in treating leishmaniasis.

Mechanistic Insights

The mechanism by which 5-Phenethylquinazoline-2,4-diamine exerts its biological effects has been explored through molecular docking studies. These studies suggest that the compound interacts favorably with the active sites of cholinesterases and amyloid-beta peptides, forming critical hydrogen bonds and hydrophobic interactions that enhance its inhibitory effects .

Synthesis and Structural Variants

The synthesis of 5-Phenethylquinazoline-2,4-diamine can be achieved through various chemical methods, allowing for the development of analogs with modified biological properties. The structural features contributing to its activity include:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 6-Phenyl-1,3,5-triazine-2,4-diamine | Contains a triazine ring instead of quinazoline | Exhibits different biological activities |

| 8-Chloro-N2-isopropyl-N4-phenethylquinazoline-2,4-diamine | Chlorinated derivative | More potent against amyloid-beta aggregation |

| N2,N4-disubstituted quinazoline-2,4-diamines | Varying substitutions at N2 and N4 | Broad spectrum of antimicrobial activity |

Mechanism of Action

The mechanism of action of 5-Phenethyl-quinazoline-2,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . Additionally, it may interact with cellular receptors to modulate signaling pathways involved in cell proliferation, apoptosis, or inflammation .

Comparison with Similar Compounds

Structural and Molecular Properties

The following table summarizes key structural and molecular features of 5-Phenethylquinazoline-2,4-diamine and its analogs:

Key Observations:

- The thioether in 5-(p-Tolylthio)quinazoline-2,4-diamine may alter redox properties and solubility .

- Molecular Weight : Bulkier substituents (e.g., dimethoxyphenethyl) increase molecular weight, which could impact bioavailability.

Cholinesterase Inhibition

- Compound 14c : Exhibits acetylcholinesterase (AChE) inhibition with an IC₅₀ of 2.5 µM, attributed to the dimethoxy groups’ electronic interactions with the enzyme’s active site .

Antifolate Activity

- 5-(p-Tolylthio)quinazoline-2,4-diamine : The sulfur atom may mimic the role of oxygen in classical antifolates, enabling competitive DHFR inhibition. However, its IC₅₀ remains unquantified in the provided evidence .

Q & A

Q. Advanced

- ADMET Prediction : Tools like SwissADME estimate logP (lipophilicity), bioavailability, and blood-brain barrier penetration. For example, logP >3 may indicate CNS activity but poor solubility .

- Molecular Dynamics (MD) : Simulate binding to plasma proteins (e.g., albumin) to predict half-life .

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess redox stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.